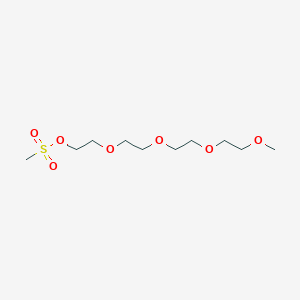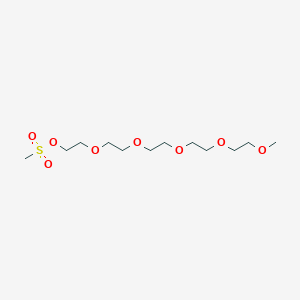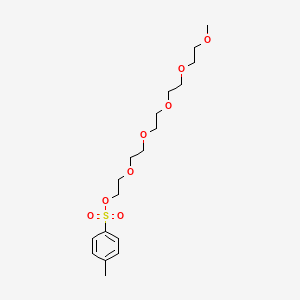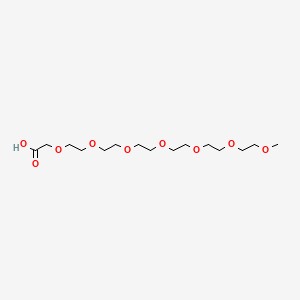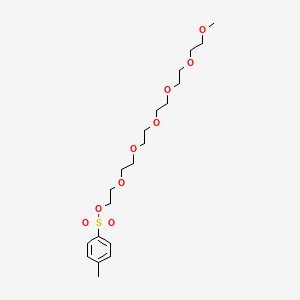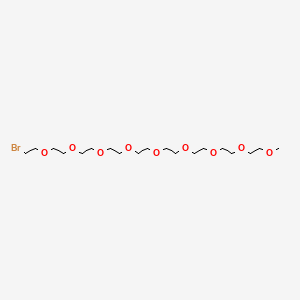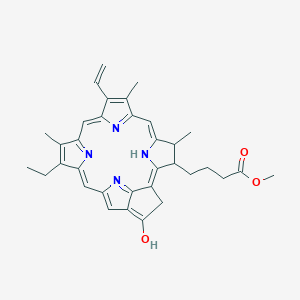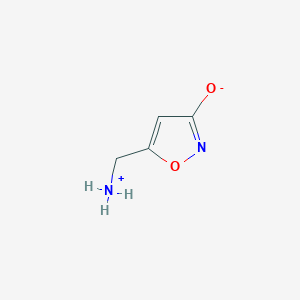
Muscimol
Übersicht
Beschreibung
Muscimol is one of the key active compounds in Amanita muscaria mushrooms . It is largely responsible for their psychoactive effects and may also have some therapeutic applications . It is an organic chemical with the formula C4H6N2O2 . It comprises a five-member ring and a short carbon chain with a functional amine (NH2) group at the end .
Synthesis Analysis
This compound is a small but structurally unique isoxazole alkaloid isolated from the mushroom Amanita muscaria . The synthesis of this compound involves the treatment of related amino acid ibotenic acid with tritiated water in dimethyl sulfoxide at ambient temperature .
Molecular Structure Analysis
This compound has a five-member ring and a short carbon chain with a functional amine (NH2) group at the end . This structure makes it similar to the neurotransmitter GABA .
Chemical Reactions Analysis
This compound is a potent agonist of GABA A receptors in the brain . Activation of GABA A causes an inhibitory effect, meaning it reduces the transmission of neuronal signals .
Physical And Chemical Properties Analysis
This compound is an organic chemical with the formula C4H6N2O2 . It comprises a five-member ring and a short carbon chain with a functional amine (NH2) group at the end .
Wissenschaftliche Forschungsanwendungen
Ionotroper GABA-Rezeptor-Agonist
Muscimol ist ein bemerkenswert selektiver Agonist an ionotropen Rezeptoren für den inhibitorischen Neurotransmitter GABA . Es wird häufig als Ligand zur Untersuchung von GABA-Rezeptoren verwendet und war der Leitwirkstoff bei der Entwicklung einer Reihe von GABAergen Wirkstoffen, darunter Nipecotsäure, Tiagabin, 4,5,6,7-Tetrahydroisoxazolo(5,4-c)pyridin-3-ol (Gaboxadol ®) und 4-PIOL .
Behandlung von nervenverletzungsbedingtem neuropathischem Schmerz
Muscimols schneller Wirkungseintritt und seine GABAergen Eigenschaften machen es zu einem vielversprechenden Kandidaten für die Behandlung von nervenverletzungsbedingtem neuropathischem Schmerz . Eine systematische Überprüfung und Metaanalyse präklinischer Studien zeigte, dass die Verabreichung von this compound während der Spitzenwirkung zu einer signifikanten Reduktion der mechanischen Allodynie, der mechanischen Hyperalgesie und der thermischen Hyperalgesie führt .
Behandlung von chronischem Schmerz
Die Forschung legt nahe, dass this compound Vorteile für die Behandlung von Erkrankungen wie chronischen Schmerzen bieten kann . Es bietet eine natürliche Alternative zu konventionellen Medikamenten .
Behandlung von Angstzuständen
This compound kann auch bei der Behandlung von Angstzuständen hilfreich sein . Seine GABAergen Eigenschaften könnten möglicherweise helfen, die Symptome von Angstzuständen zu reduzieren .
Behandlung von Depressionen
This compound wurde als mögliche Behandlung für Depressionen vorgeschlagen . Seine Fähigkeit, GABA-Rezeptoren zu modulieren, könnte möglicherweise bei der Bewältigung depressiver Symptome helfen .
Behandlung von Sucht
This compound kann Vorteile für die Behandlung von Sucht bieten . Es bietet eine natürliche Alternative zu konventionellen Medikamenten, die bei der Behandlung von Sucht eingesetzt werden .
Therapeutische Behandlung von Schizophrenie
Im Jahr 1978 schlug Tamminga et al. vor, dass this compound eine therapeutische Behandlung für Schizophrenie sein könnte . In klinischen Studien hat sich gezeigt, dass this compound eine Vielzahl von Wirkungen hat, darunter analgetische, antispastische, anxiolytische und muskelrelaxierende Wirkungen .
Wirkmechanismus
Target of Action
Muscimol is a potent psychoactive compound found in certain mushrooms, most notably the Amanita muscaria and related species . The primary targets of this compound are the GABA-A receptors in the brain . These receptors are crucial for maintaining the balance between excitation and inhibition in the central nervous system .
Mode of Action
This compound acts as a potent and selective orthosteric agonist for the GABA-A receptor . By mimicking the inhibitory neurotransmitter GABA, this compound activates these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This results in decreased neuronal excitability .
Biochemical Pathways
This compound enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain . This action boosts inhibitory neurotransmission across neural pathways . It affects receptor subtypes differently, changing how neurons communicate with each other through chemicals and agonist effect .
Pharmacokinetics
It is known that this compound is very soluble in water, slightly soluble in ethanol, and very soluble in methanol , which may influence its bioavailability.
Result of Action
This compound’s interaction with GABA-A receptors can lead to a calming effect . It has significant effects on the central nervous system, including the ability to enhance inhibitory neurotransmission and protect neurons from excitotoxic damage . The diverse pharmacological effects of this compound, from neuroprotection and pain relief to cognitive modulation and anticonvulsant properties, underscore its therapeutic potential across a range of neurological and psychiatric disorders .
Action Environment
Environmental factors such as soil composition, climate, and the age of the mushroom significantly influence this compound content . One mushroom might contain a high level of this compound while another, growing just a few feet away, has much less . These factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Muscimol should be handled with care. It is advised to wash face, hands and any exposed skin thoroughly after handling . It is also recommended to avoid eating, drinking or smoking when using this product . Protective gloves, clothing, eye protection, and face protection should be worn . It should be used only outdoors or in a well-ventilated area .
Biochemische Analyse
Biochemical Properties
Muscimol interacts with the GABA A receptor, a major inhibitory neurotransmitter in the vertebrate brain . By mimicking the inhibitory neurotransmitter GABA, this compound activates these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .
Cellular Effects
This compound exerts significant effects on the central nervous system. Its ability to enhance inhibitory neurotransmission and protect neurons from excitotoxic damage makes it a compound of great interest in neuropharmacology . It has been shown to treat stress and anxiety, ease muscular pain, and promote restorative sleep .
Molecular Mechanism
This compound is a potent GABA A agonist, activating the receptor for the brain’s principal inhibitory neurotransmitter, GABA . This compound binds to the same site on the GABA A receptor complex as GABA itself, as opposed to other GABAergic drugs such as barbiturates and benzodiazepines which bind to separate regulatory sites .
Temporal Effects in Laboratory Settings
This compound shares pharmacological properties with other GABAA receptor agonists used in clinical settings for anxiety and epilepsy treatment . Consumption of Amanita muscaria can lead to several side effects including confusion, dizziness, agitation, ataxia, changes in visual and auditory perception, and distortions in spatial and temporal awareness .
Dosage Effects in Animal Models
In animal models, this compound has been found to increase the survival rate in sub-lethal dose of lipopolysaccharide-treated mice (from 7% to 100%) within 72 hours . This compound inhibited serum TNFα, IL-1β, and IL-12 production in a dose-dependent manner .
Metabolic Pathways
This compound is recognized as a potent agonist for ionotropic GABA-A receptors. By mimicking the inhibitory neurotransmitter GABA, this compound activates these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons .
Transport and Distribution
The core of this compound’s structure involves a five-membered ring that interacts with the receptor in cells . This ring has a hydrogen atom bonded to nitrogen. Such details, including neurons, studies, cells, and receptor, are crucial for its activity within the human brain .
Subcellular Localization
“Specific” binding of [3 H]this compound (11.5 nM), related to GABA receptors, occurred in subcellular particles prepared from 4-, 8-, and 12-day cultures of embryonic (14-to 15-day-old) mouse cerebrum, but not to particles prepared from 20-to 45-day cultures . This suggests that this compound may be localized in specific subcellular compartments during certain stages of cellular development .
Eigenschaften
IUPAC Name |
5-(aminomethyl)-1,2-oxazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c5-2-3-1-4(7)6-8-3/h1H,2,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQHPWUVQPJPQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ONC1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Record name | MUSCIMOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041069 | |
| Record name | Muscimol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals. Formerly used as a sedative and an anti-emetic. (EPA, 1998), Solid; [Merck Index] White powder; [MSDSonline] | |
| Record name | MUSCIMOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Muscimol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6213 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000294 [mmHg] | |
| Record name | Muscimol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6213 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Molecular orbital calculations have been carried out on muscimol. The calculated properties of the molecules are related to the ability of muscimol to displace (3)H-labeled GABA (gamma-butyric acid) from the postsynaptic receptors of human cerebellum, & it is suggested that the dominant influence on the gabaergic activity is the pi-electron distribution in heterocyclic ring., Previous electrophysiological studies have shown that the GABA(A)-receptor agonist muscimol is able to markedly increase the firing rate of rat nigral dopamine (DA) neurons. This action of the drug is paradoxical since local microiontophoretic application of the drug is associated with a clearcut inhibition of these neurons. ... An attempt was made to analyze the mechanism of this action of the drug /in this study/. Administration of muscimol (0.25-4.0 mg/kg, iv) was associated with a dose-dependent increase in firing rate as well as an increased bursting activity of the nigral DA neurons. Both these effects of muscimol were clearly antagonised by intravenous administration of the NMDA receptor antagonist MK 801(1 mg/kg) or by intracerebroventricular administration of the broad-spectrum excitatory amino acid receptor antagonist kynurenic acid. Furthermore, pretreatment with PNU 156561A (40 mg/kg, iv, 5-8 ht), a compound that raised endogenous kynurenic acid levels about 9 times, also clearly antagonized the actions of muscimol. Indeed, this treatment reversed the excitatory action of muscimol into an inhibitory effect on the nigral DA neurons. Here, /it is reported/ that the excitatory action of muscimol is mediated indirectly by release of glutamate., In many neurons, increased rates of firing are accompanied by expression of the proto-oncoprotein Fos. ... Fos-like immunoreactivity in the mamillary body and the anterior thalamus /was examined/ following unilateral injections of ... muscimol into the ventral tegmental nucleus of Gudden (VTN). These injections resulted in a marked increase in Fos-like immunoreactivity ipsilaterally in both the medial mamillary nucleus and in its principle thalamic projection targets, the anteroventral and anteromedial thalamic nuclei. Since the projection from the VTN to the mamillary body has been shown to contain a substantial GABAergic component, these results are likely to reflect a disinhibition of mamillothalamic circuitry resulting from suppression of tonic inhibitory inputs arising in the VTN. | |
| Record name | MUSCIMOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6036 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
2763-96-4 | |
| Record name | MUSCIMOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Muscimol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2763-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Muscimol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002763964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Muscimol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12458 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | muscimol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3(2H)-Isoxazolone, 5-(aminomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Muscimol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(aminomethyl)isoxazol-3-ol hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.574 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MUSCIMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5M179TY2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MUSCIMOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6036 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
347 °F decomposes (EPA, 1998), 175 °C (decomposes) | |
| Record name | MUSCIMOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MUSCIMOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6036 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Muscimol and what is its primary mechanism of action?
A1: this compound is a naturally occurring compound found in the Amanita muscaria mushroom. It acts as a potent and selective agonist of the GABAA receptor, mimicking the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the central nervous system. [, , , , ]
Q2: How does this compound binding to GABAA receptors affect neuronal activity?
A2: this compound binding enhances the effects of GABA at the GABAA receptor, a ligand-gated chloride channel. This leads to increased chloride ion influx into neurons, causing hyperpolarization and reducing their excitability. [, , , , ]
Q3: What are the typical behavioral and physiological effects of this compound administration?
A3: this compound induces a range of dose-dependent effects, including sedation, anxiolysis, muscle relaxation, and at higher doses, hallucinations, and amnesia. These effects are primarily attributed to its inhibitory action on neuronal activity in various brain regions. [, , , , , , ]
Q4: Does this compound affect food intake?
A4: Yes, research indicates that this compound administration can stimulate feeding behavior in animals, even in satiated states. Studies in sheep demonstrated that intracerebroventricular administration of this compound elicited feeding behavior for both concentrate and roughage diets, suggesting a potential role in appetite regulation. [, ]
Q5: How does this compound affect learning and memory?
A6: Studies in mice demonstrate that this compound, when microinjected into the dorsal hippocampus, can induce amnesia. Interestingly, this amnesia can be reversed by subsequent administration of this compound, indicating a phenomenon called state-dependent learning (SDL). []
Q6: Does this compound interact with other neurotransmitter systems in the brain?
A7: Research suggests complex interactions between this compound and other neurotransmitter systems. For instance, studies in mice revealed cross-state-dependent learning between this compound and agonists of the serotonin receptors 5-HT1A and 5-HT7, suggesting interplay between the GABAergic and serotonergic systems in memory formation. [, ]
Q7: Can this compound influence pain perception?
A8: Studies in rats have shown that intrathecal administration of this compound can produce antinociceptive effects in both somatic and visceral pain models. This effect appears to be mediated, at least in part, through its interaction with spinal GABAA receptors. [, ]
Q8: What is the molecular formula and weight of this compound?
A8: this compound has the molecular formula C4H6N2O2 and a molecular weight of 114.10 g/mol.
Q9: Is there information available regarding the material compatibility, stability under various conditions, or catalytic properties of this compound based on the provided research?
A9: The provided research primarily focuses on the pharmacological and physiological effects of this compound mediated by its interaction with GABAA receptors. Information regarding its material compatibility, stability under various conditions, or catalytic properties is not extensively covered in these studies.
Q10: Is there research on computational chemistry modeling, structure-activity relationship studies, or specific analytical techniques used for this compound characterization in the provided articles?
A11: While the provided research focuses on the biological effects of this compound, it does not delve deeply into computational modeling, detailed SAR studies, or specific analytical techniques for its characterization. Some studies utilized radioligand binding assays with [3H]this compound to investigate its interaction with GABAA receptors, but detailed analytical characterization is not a primary focus. [, , , , ]
Q11: Is there information available on the pharmacokinetics of this compound, such as absorption, distribution, metabolism, and excretion, in the provided research?
A11: The provided research primarily focuses on the pharmacodynamic effects of this compound, with less emphasis on its detailed pharmacokinetic properties.
Q12: Is there information available regarding the environmental impact, degradation, quality control, immunogenicity, drug-transporter interactions, biocompatibility, or biodegradability of this compound based on the provided research?
A12: The provided research primarily emphasizes the pharmacological and physiological aspects of this compound, with limited information on its environmental impact, degradation, quality control, immunogenicity, drug-transporter interactions, biocompatibility, or biodegradability.
Q13: What are some key historical milestones and future directions in this compound research?
A17: Research on this compound has provided valuable insights into the function of GABAA receptors and their role in various neurological and physiological processes. Future studies could explore its potential therapeutic applications, such as in the treatment of epilepsy, anxiety disorders, and pain, while further investigating its safety profile and potential for tolerance development. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



